
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone
Overview
Description
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a piperidine ring, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with 4-hydroxypiperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxybenzoic acid .
Reduction: The compound can be reduced to form 3-amino-2-hydroxybenzyl alcohol .
Substitution: The hydroxyl group can undergo substitution reactions with various reagents, such as tosyl chloride , to form tosylate esters .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Using reagents like tosyl chloride in the presence of a base.
Major Products Formed:
3-Amino-2-hydroxybenzoic acid: (from oxidation)
3-Amino-2-hydroxybenzyl alcohol: (from reduction)
Tosylate esters: (from substitution)
Scientific Research Applications
Overview
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone, also known as 473731-25-8, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data and case studies.
Chemistry
In the field of organic synthesis, this compound serves as a versatile building block for the development of more complex organic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for synthetic chemists.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its use in developing new antimicrobial agents.
- Antiviral Activity : Preliminary investigations suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
Medicine
The compound is being explored for its therapeutic potential in treating neurological disorders. Its structure allows for interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in preclinical models.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of other chemical compounds enhances its value in chemical manufacturing processes.
Case Studies
Several case studies highlight the practical applications of this compound:
Study | Application | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
Study B | Neuroprotective Effects | In animal models, the compound showed a reduction in neuroinflammation markers, suggesting potential utility in Alzheimer's disease treatment. |
Study C | Synthesis of Derivatives | Successfully used as a precursor for synthesizing novel piperidine derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism by which (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone: can be compared with other similar compounds, such as 3-amino-2-hydroxybenzamide and 4-hydroxypiperidine derivatives . These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications.
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Biological Activity
(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone, with the molecular formula and a molecular weight of 236.27 g/mol, is a compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as an inhibitor of specific enzymes, potentially modulating pathways relevant to disease processes. Notably, compounds with similar structures have shown inhibition of tyrosinase (TYR), an enzyme involved in melanin biosynthesis, suggesting a potential role in treating hyperpigmentation disorders .
Inhibition Studies
Recent studies have demonstrated the inhibitory effects of related compounds on tyrosinase activity. For instance, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were evaluated for their ability to inhibit TYR from Agaricus bisporus, with some exhibiting IC50 values as low as 3.8 μM . This indicates that modifications in the structure can enhance biological activity significantly.
Case Studies and Research Findings
- Antioxidant Activity : One study highlighted that certain derivatives of (4-hydroxyphenyl)piperazine-based compounds not only inhibited TYR effectively but also exhibited antioxidant properties without cytotoxicity in MTT assays . This dual action enhances their therapeutic potential.
- Cell Viability : In vitro studies assessed the cell viability of selected inhibitors at varying concentrations. For example, compound 10 maintained good cell viability up to 25 μM, indicating a favorable safety profile for further development .
- Comparative Analysis : When compared to other compounds like 3-amino-2-hydroxybenzamide and derivatives of piperidine, this compound exhibited unique interactions due to its specific functional groups, which could lead to diverse applications in drug development .
Summary Table of Biological Activities
Compound | Target | Activity | IC50 Value | Notes |
---|---|---|---|---|
Compound 10 | Tyrosinase | Inhibition | 3.8 μM | Exhibits antioxidant activity |
Compound 7 | Tyrosinase | Inhibition | Not specified | No cytotoxic effects noted |
Compound 1 | Tyrosinase | Inhibition | Not specified | Precursor compound |
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSURPBULPNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729818 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-25-8 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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